molecular formula C9H12O3S B1310620 3-(Phenylsulfonyl)propan-1-ol CAS No. 25062-90-2

3-(Phenylsulfonyl)propan-1-ol

Cat. No. B1310620
CAS RN: 25062-90-2
M. Wt: 200.26 g/mol
InChI Key: VUGYEHRXNLUETF-UHFFFAOYSA-N
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Description

“3-(Phenylsulfonyl)propan-1-ol” is a chemical compound with the molecular formula C9H12O3S . It is a derivative of propan-1-ol, where a phenylsulfonyl group is attached to the third carbon atom .


Molecular Structure Analysis

The molecular structure of “3-(Phenylsulfonyl)propan-1-ol” can be inferred from its molecular formula, C9H12O3S. It contains a phenylsulfonyl group attached to the third carbon atom of a propan-1-ol molecule .

Scientific Research Applications

Synthesis and Characterization

3-(Phenylsulfonyl)propan-1-ol has been utilized in the synthesis of homochiral γ-hydroxysulfoxides and γ-hydroxysulfones, showcasing its importance in stereoselective synthesis and the separation of diastereomeric alcohols. The ability to separate diastereomeric 1,3-diphenyl-3-phenylsulfinylpropan-1-ols in pure form highlights its role in chiral chemistry and pharmaceutical research (Skarżewski et al., 2002).

Synthetic Chemistry and Catalysis

The compound has been pivotal in the preparation of 1,1,1-Trifluoro-2,3-epoxypropane, where its high enantiomeric purity was achieved through lipase-mediated kinetic resolution. This process underlines its role in the creation of complex molecular structures and its potential in the field of catalysis (Shimizu et al., 1996).

Organic Synthesis

In organic synthesis, 3-(Phenylsulfonyl)propan-1-ol derivatives have been used as reagents for the synthesis of annulated furans and cyclopentenones. The ability to undergo reaction with β-dicarbonyl anions to form substituted and annulated furans demonstrates its versatility and utility in creating complex organic structures (Padwa et al., 1992).

Photophysical Properties and Sensing

The compound has been studied for its photochromic properties and selective sensing capabilities. Derivatives like 3-acylcoumarins with a 3-(phenylsulfonyl)propanoyl side-chain have shown promise in fluorescence emission and selective acetate ion sensing, indicating its potential applications in material sciences and sensor development (Rao & Desai, 2014).

Optical and Biological Applications

The synthesis and characterization of 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one, a compound structurally related to 3-(Phenylsulfonyl)propan-1-ol, highlighted its potential in various domains, including optical device applications and biological interactions. This study delves into the multifaceted nature of such compounds, paving the way for diverse applications (Rajamani et al., 2020).

Safety And Hazards

The safety data sheet for a related compound, 3-Phenyl-1-propanol, indicates that it causes skin irritation and serious eye irritation. It also may cause drowsiness or dizziness .

Future Directions

Future research could focus on the synthesis, chemical reactions, and applications of “3-(Phenylsulfonyl)propan-1-ol”. For instance, the development of more efficient synthesis methods and the exploration of its potential uses in various industries could be areas of interest .

properties

IUPAC Name

3-(benzenesulfonyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGYEHRXNLUETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455393
Record name 1-Propanol, 3-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylsulfonyl)propan-1-ol

CAS RN

25062-90-2
Record name 1-Propanol, 3-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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